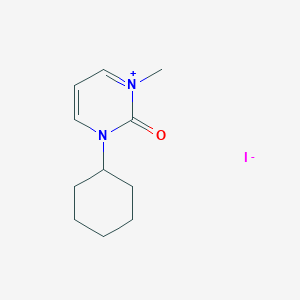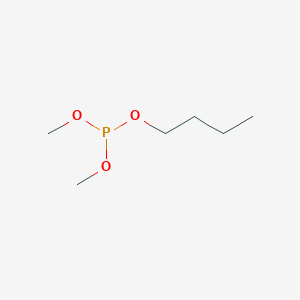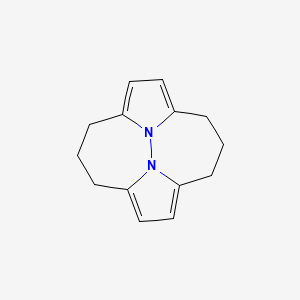![molecular formula C21H45O4P B14641442 Phosphine oxide, tris[(hexyloxy)methyl]- CAS No. 53753-99-4](/img/structure/B14641442.png)
Phosphine oxide, tris[(hexyloxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, tris[(hexyloxy)methyl]-, is an organophosphorus compound characterized by the presence of three hexyloxy groups attached to a phosphine oxide core. This compound is part of a broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine oxide, tris[(hexyloxy)methyl]-, can be synthesized through the oxidation of the corresponding phosphine. The general reaction involves the use of an oxidizing agent such as oxygen or hydrogen peroxide. The reaction is typically carried out under controlled conditions to ensure complete oxidation without over-oxidation or degradation of the product .
Industrial Production Methods
In an industrial setting, the production of phosphine oxide, tris[(hexyloxy)methyl]-, may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes steps for purification, such as distillation or crystallization, to isolate the desired compound from by-products and impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine oxide, tris[(hexyloxy)methyl]-, undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can revert the phosphine oxide back to the corresponding phosphine.
Substitution: The hexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphorus compounds, while reduction can produce the corresponding phosphine .
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, tris[(hexyloxy)methyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism by which phosphine oxide, tris[(hexyloxy)methyl]-, exerts its effects involves interactions with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The specific pathways and targets depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine oxide: Another well-known phosphine oxide with three phenyl groups instead of hexyloxy groups.
Tris(2-methoxyphenyl)phosphine oxide: Similar structure but with methoxyphenyl groups.
Uniqueness
Phosphine oxide, tris[(hexyloxy)methyl]-, is unique due to its specific hexyloxy substituents, which impart distinct physical and chemical properties. These properties can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other phosphine oxides may not be as effective .
Eigenschaften
CAS-Nummer |
53753-99-4 |
|---|---|
Molekularformel |
C21H45O4P |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
1-[bis(hexoxymethyl)phosphorylmethoxy]hexane |
InChI |
InChI=1S/C21H45O4P/c1-4-7-10-13-16-23-19-26(22,20-24-17-14-11-8-5-2)21-25-18-15-12-9-6-3/h4-21H2,1-3H3 |
InChI-Schlüssel |
ITJYOHKXTQLVHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCP(=O)(COCCCCCC)COCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)

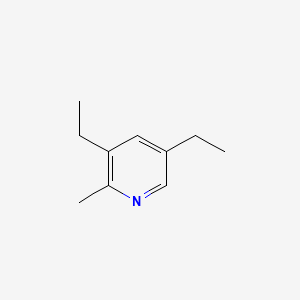
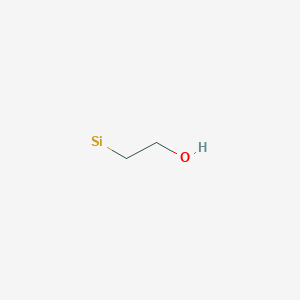
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)

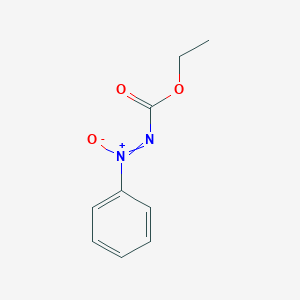


![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
